REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:19]([F:22])([F:21])[F:20])=[C:7]([CH:18]=1)[C:8]([O:10]CC1C=CC=CC=1)=[O:9])#[N:2].[H][H]>[Pd].CO>[NH2:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:19]([F:20])([F:21])[F:22])=[C:7]([CH:18]=1)[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)C(F)(F)F
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Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
128 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stir overnight under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
rinse the pad with hot methanol (3×150 mL)
|
Type
|
CUSTOM
|
Details
|
to bring through precipitated product
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |